Europium oxalate hydrate

Description

Significance of Europium Oxalate (B1200264) Hydrate (B1144303) within Lanthanide Chemistry and Materials Science

The importance of europium oxalate hydrate stems from its role as a precursor for producing other high-purity europium compounds, particularly europium(III) oxide (Eu₂O₃), through thermal decomposition (calcination). wikipedia.org Europium oxide is a critical material used in phosphors for lighting and displays, where it provides the red color in fluorescent lighting. americanelements.com The compound's insolubility is a key property leveraged in the separation and purification of lanthanides. acs.org

In materials science, this compound is a subject of interest for its intrinsic properties and as a building block for more complex structures. samaterials.com Trivalent europium (Eu³⁺) is one of the most intense emitters in the lanthanide series, known for its strong red luminescence from f-f electronic transitions. rsc.orgresearchgate.net This makes its compounds, including the oxalate, valuable for developing luminescent materials, phosphors, and optical devices. heegermaterials.comscirp.orgstanfordmaterials.com Researchers also utilize it in the synthesis of europium-based catalysts and coordination polymers, which are materials with potential applications in gas storage, sensing, and magnetism. heegermaterials.comrsc.orgrsc.org The study of lanthanide oxalates, such as europium oxalate, contributes to a deeper understanding of coordination chemistry, given the high coordination numbers and varied coordination modes characteristic of lanthanide ions. rsc.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Eu₂(C₂O₄)₃·xH₂O americanelements.com |

| Anhydrous Molecular Weight | 567.99 g/mol scbt.com |

| Appearance | White crystalline powder heegermaterials.com |

| Solubility | Highly insoluble in water americanelements.com |

| Crystal System (Decahydrate) | Monoclinic wikipedia.org |

Overview of Prior Research Endeavors

Research into this compound has evolved significantly over several decades. Initial studies in the 1960s focused on the fundamental characterization of its hydrated forms, particularly the decahydrate (B1171855), and its thermal decomposition behavior. wikipedia.orgrsc.org These early investigations established that the dehydration of the decahydrate occurs in stages below 200°C and that its decomposition to europium oxide happens at higher temperatures. wikipedia.org A key finding from this era was that the thermal decomposition of europium(III) oxalate first leads to a reduction to the divalent state (Eu(II)) before reoxidation to Eu₂O₃ in an oxidizing atmosphere. osti.gov

More recent research has revisited the compound with advanced analytical techniques. The crystal structure of what was known as the decahydrate was precisely re-analyzed and identified as [Eu₂(C₂O₄)₃(H₂O)₆]·4.34(H₂O). rsc.orgresearchgate.net The photoluminescent properties of europium oxalate have become a major focus. unam.mx Studies have detailed its emission spectra, which show characteristic peaks for Eu³⁺ transitions, and have measured properties like quantum yield and luminescence lifetimes. rsc.orgrsc.org For instance, one study on a related europium(III) carbonate hemioxalate hydrate reported an emission quantum yield of 10.6% and lifetimes around 0.4 ms (B15284909). rsc.orgrsc.org The potential for "quenching-free" luminescence in lanthanide oxalates, where the structure minimizes non-radiative energy loss, is an active area of investigation. researchgate.netresearchgate.net

Modern synthesis strategies are also a prominent research theme. Scientists have developed methods like hydrothermal synthesis to create novel coordination polymers incorporating europium and oxalate ligands. rsc.orgrsc.org Furthermore, innovative approaches using microchannel reactors have been explored to control the morphology and particle size of this compound precipitates, which is crucial for producing high-quality precursor materials for metal oxides. researchgate.net In situ analysis using techniques like luminescence microspectroscopy has been employed to study the crystallization process and the influence of Eu³⁺ ions on the formation of calcium oxalate crystals, providing insights relevant to biomineralization. acs.org

Table 2: Selected Research Findings on Europium Oxalate and Related Compounds

| Research Focus | Key Finding |

|---|---|

| Crystal Structure | The decahydrate form was re-analyzed as [Eu₂(C₂O₄)₃(H₂O)₆]·4.34(H₂O), crystallizing in a monoclinic system. rsc.orgresearchgate.net |

| Thermal Decomposition | Dehydration of Eu₂(C₂O₄)₃·10H₂O occurs below 200°C. wikipedia.org Decomposition to Eu₂O₃ proceeds via a Eu(II) intermediate. osti.gov |

| Luminescence | A related europium(III) carbonate hemioxalate hydrate exhibits an emission quantum yield of 10.6% (excited at 400 nm) with lifetimes of ~0.4 ms. rsc.orgrsc.org |

| Synthesis | Hydrothermal methods have been used to synthesize three-dimensional coordination polymers from europium nitrate (B79036) and oxalic acid. rsc.orgrsc.org |

| Morphology Control | Flow chemistry in microreactors allows for the continuous and controllable precipitation of this compound microparticles. researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | Eu₂(C₂O₄)₃·xH₂O |

| Europium(III) oxide | Eu₂O₃ |

| Europium(II) oxalate | EuC₂O₄ |

| Europium(III) carbonate hemioxalate hydrate | [Eu₂(ox)(CO₃)₂(H₂O)₂]n |

| Europium(III) nitrate | Eu(NO₃)₃ |

| Oxalic acid | H₂C₂O₄ |

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C6H8Eu2O13 |

|---|---|

Poids moléculaire |

592.05 g/mol |

Nom IUPAC |

europium;oxalic acid;hydrate |

InChI |

InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 |

Clé InChI |

WZYDQGDCICRXQS-UHFFFAOYSA-N |

SMILES canonique |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Eu].[Eu] |

Origine du produit |

United States |

Synthesis Methodologies for Europium Oxalate Hydrate

Precipitation-Based Synthesis Techniques

Precipitation reactions are the cornerstone for producing europium oxalate (B1200264) hydrate (B1144303). These can be broadly categorized into heterogeneous methods, where the precipitating agent is directly added, and homogeneous methods, where the agent is generated slowly within the solution. acs.orgresearchgate.net

Conventional co-precipitation is a widely used technique due to its simplicity and high yield. researchgate.net The fundamental approach involves mixing a solution containing europium(III) ions with a solution of an oxalate-containing compound, typically oxalic acid or an alkali metal oxalate. wikipedia.orggoogle.com

In a typical synthesis, an excess of an oxalate solution is added to a heated, acidic solution of a europium salt, such as europium(III) nitrate (B79036). wikipedia.orggoogle.com The resulting precipitate of europium oxalate hydrate, often the decahydrate (B1171855) (Eu₂(C₂O₄)₃·10H₂O), is then filtered, washed, and dried. wikipedia.org This method can also be used to create mixed-metal oxalates; for instance, gadolinium-europium oxalate can be prepared by co-precipitating a solution containing both gadolinium oxide and europium oxide dissolved in nitric acid. google.com The process is effective for achieving a high recovery yield of the rare-earth metal as an oxalate. google.com The simplicity of this wet-chemistry route makes it a preferred method for producing homogeneous oxide precursors. researchgate.net

Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods. acs.org For this compound, a simple microwave-assisted co-precipitation method has been successfully employed to synthesize nanocrystals. researchgate.netresearchgate.netnih.govresearchgate.net This technique leverages the efficient and uniform heating provided by microwaves to accelerate the precipitation reaction, often leading to shorter reaction times and potentially different particle morphologies compared to conventional methods. acs.org

The process typically involves the same precursor chemicals as conventional co-precipitation, but the reaction vessel is subjected to microwave irradiation. nih.govdntb.gov.ua This method has been used to produce europium oxalate nanocrystals, specifically identified as poly[[hexaaquatri-μ2-oxalato-dieuropium] 4.34-hydrate], with a monoclinic crystal structure. nih.govresearchgate.net The resulting nanocrystals exhibit desirable luminescent properties, which are a key feature of europium compounds. nih.gov

Homogeneous precipitation provides a method for growing well-developed microcrystals by avoiding the high supersaturation levels typical of direct precipitation. acs.orgresearchgate.net This is achieved by slowly generating the precipitating agent, in this case, oxalate ions, in situ through the chemical decomposition of a precursor. acs.orgnih.gov

A synthetic route based on the thermal decomposition of oxamic acid has been developed for the homogeneous precipitation of lanthanide oxalates. acs.orgresearchgate.netacs.org In this process, an aqueous solution of a lanthanide nitrate and oxamic acid is heated, typically to around 90-100 °C. acs.orgresearchgate.net The heat causes the oxamic acid to decompose, slowly releasing oxalate ions into the solution. This gradual increase in oxalate concentration allows for controlled crystal growth rather than rapid, uncontrolled precipitation. acs.org This method has been successfully tested on various lanthanides, and the kinetics of precipitation have been determined, showing the reaction proceeds over a period of hours. acs.orgresearchgate.net The resulting precipitates, such as Gd₂(C₂O₄)₃·10H₂O, often consist of well-developed, compact microcrystals. acs.orgnih.gov

For enhanced control over particle morphology and size distribution, continuous precipitation using microchannel reactors presents a state-of-the-art approach. researchgate.netresearchgate.net This flow chemistry-based strategy allows for precise manipulation of reaction conditions such as mixing intensity, supersaturation, and temperature. researchgate.netmdpi.com

In the synthesis of this compound, solutions of the raw materials are fed into a microchannel reactor where they mix and react. researchgate.net The geometric constraints of the microchannels ensure rapid and efficient mixing, which can be difficult to achieve in traditional batch reactors. researchgate.netresearchgate.net Research has shown that parameters like the feed flow ratios of the europium nitrate and oxalic acid solutions significantly determine the morphology and particle size of the precipitate. researchgate.net This strategy has been successfully used to achieve both high-yield precipitation and the continuous preparation of layered microparticles with a concentrated size distribution. researchgate.net

Hydrothermal synthesis is a powerful method for creating crystalline materials, including complex coordination polymers, from aqueous solutions at elevated temperatures and pressures. rsc.orgresearchgate.net This technique has been applied to the europium(III) nitrate and oxalic acid system, yielding novel crystalline structures. rsc.orgrsc.org

In one example, a hydrothermal reaction of europium(III) nitrate and oxalic acid in water at 180 °C for 48 hours produced a three-dimensional coordination polymer with the formula [Eu₂(ox)(CO₃)₂(H₂O)₂]n, a europium(III) carbonate hemioxalate hydrate. rsc.orgrsc.org This reaction is notable for incorporating carbonate into the structure, which is believed to originate from atmospheric carbon dioxide under the specific reaction conditions. rsc.org The successful formation of this distinct crystalline phase, compared to the more common europium oxalate decahydrate, highlights the critical role of the synthesis conditions, particularly temperature, pressure, and pH control. rsc.org

Parameters Influencing Synthesis Outcomes

The physical and chemical properties of this compound are highly dependent on the conditions employed during its synthesis. Several key parameters have been identified that influence the crystal structure, particle size, morphology, and degree of hydration.

| Parameter | Effect on Synthesis Outcome | Research Findings |

| pH | Influences precipitate composition, particle size, and yield. | Crucial for the selective preparation between different crystalline forms. rsc.org In hydrothermal synthesis, adjusting the initial pH to 1.40 was optimal for forming [Eu₂(ox)(CO₃)₂(H₂O)₂]n. rsc.org For selective adsorption of Eu³⁺, a pH of 4.75 was found to be optimal to prevent precipitation. nih.gov Lowering the pH from 9.56 to 6.70 in a co-precipitation process was shown to increase particle size from 18 nm to 83 nm. researchgate.net |

| Temperature | Affects reaction kinetics, crystal growth, and phase formation. | In homogeneous precipitation via oxamic acid decomposition, precipitation is significantly slower at 90 °C compared to 100 °C. acs.org Hydrothermal synthesis at 180 °C leads to the formation of a europium carbonate hemioxalate hydrate coordination polymer. rsc.org Conventional co-precipitation is often carried out at elevated temperatures, such as 80 °C, to facilitate the reaction. google.com |

| Reactant Concentration | Impacts supersaturation levels, nucleation, and crystal growth. | In microchannel reactors, the flow ratio between raw material solutions affects the crystal structure and morphology of the precipitated products. researchgate.net Doping with other ions can inhibit crystal growth as the dopant concentration increases. nih.gov |

| Mixing Intensity | Determines the homogeneity of the reaction medium and influences particle size. | Enhanced mixing in microchannel reactors can significantly reduce particle size compared to traditional stirred reactors. researchgate.netresearchgate.net Poor mixing can lead to localized high supersaturation, resulting in rapid nucleation and smaller, less uniform particles. acs.org |

| Degree of Hydration | Affects the final properties of the material, especially when used as a precursor for oxides. | The synthesis method can control the degree of hydration, which is important as the release of water vapor during subsequent calcination impacts the final phosphor product. google.com Various hydrates are known, including the decahydrate, hexahydrate, and tetrahydrate. wikipedia.org |

| Order of Addition | Can influence the morphology of the final product in precipitation reactions. | The order of adding reactants (e.g., "direct strike" vs. "reverse strike") is a known parameter that can significantly affect the morphology of oxalate precipitates. science.gov |

Impact of Precursor Solutions and Molar Ratios

The choice of precursor solutions and their molar ratios significantly influences the synthesis of this compound. Commonly, an aqueous solution of a europium salt, such as europium(III) nitrate, is reacted with an oxalic acid solution. The molar ratio between the europium ions (Eu³⁺) and the oxalate ions (C₂O₄²⁻) is a critical parameter. An excess of the oxalate precipitating agent is often used to ensure complete precipitation of the europium ions from the solution.

In some synthesis routes, the molar ratio of reactants is carefully controlled to influence the final product. For instance, in the synthesis of a europium(III) carbonate hemioxalate hydrate, the molar ratio of sodium hydroxide (B78521) to oxalic acid was varied to optimize the reaction conditions. Research on the precipitation of cerium oxalate, a chemical analog, has shown that maintaining a specific molar ratio of oxalic acid to cerium nitrate is crucial for the process.

| Precursor 1 | Precursor 2 | Molar Ratio (Precursor 1:Precursor 2) | Resulting Compound/Observation | Reference |

| Europium(III) nitrate | Oxalic acid | Excess oxalic acid | Precipitation of Europium(III) oxalate decahydrate | |

| Europium(III) nitrate pentahydrate | Oxalic acid | 1:3 | Formation of [Eu₂(ox)(CO₃)₂(H₂O)₂]n under specific pH | |

| Cerium nitrate | Oxalic acid | 2:3 | Precipitation of cerium oxalate |

Role of pH in Controlled Product Formation and Morphology

The pH of the reaction solution plays a pivotal role in determining the formation and morphology of this compound crystals. Studies have shown that adjusting the pH can control the nucleation rate and the degree of agglomeration of the crystalline particles. Operating the crystallization under low solution pH conditions can lead to an increase in the thickness of the primary particles that form agglomerated crystals. Conversely, high solution pH can decrease the nucleation rate, resulting in a lower degree of agglomeration.

In the synthesis of a specific europium(III) carbonate hemioxalate hydrate, the initial pH of the solution was adjusted to 1.40 for optimal product formation. Research on other metal oxalates, such as cerium oxalate, has also demonstrated that the acidity of the feed solution significantly influences the morphology of the resulting crystals, with different acid concentrations leading to needle-shaped, thin hexagonal, or well-developed crystals. The pH of the system has a profound effect on the chemical species of the precipitants, which in turn are responsible for the precipitation of rare earth elements.

| pH Condition | Effect on this compound | Reference |

| Low pH | Increased thickness of primary particles, potential for fine crystals due to rapid nucleation. | |

| High pH | Decreased nucleation rate, reduced agglomeration. | |

| Initial pH 1.40 | Optimized condition for the synthesis of [Eu₂(ox)(CO₃)₂(H₂O)₂]n. |

Optimization of Supersaturation and Mixing Intensity

Supersaturation is the primary driving force for both nucleation and crystal growth in the precipitation of this compound. Controlling the level of supersaturation is crucial for managing the crystal size distribution. High supersaturation levels tend to favor nucleation, leading to the formation of smaller crystals, while lower supersaturation allows for the growth of larger crystals.

The intensity of mixing during the precipitation process also has a significant impact on the final product. Mixing affects the micromixing time, which in turn influences the particle structure. Enhanced mixing can lead to more uniform and smaller particles. However, the effect of agitation on particle agglomeration can be complex. For europium oxalate, crystal agglomeration was found to be maximized at

Crystallization and Morphological Control in Europium Oxalate Hydrate Systems

Mechanistic Studies of Crystal Growth

A fundamental comprehension of the crystal growth mechanism is essential for controlling the final product's properties. Researchers have employed various techniques to unravel the complex processes governing the nucleation and growth of europium oxalate (B1200264) hydrate (B1144303) crystals.

Directly observing the crystallization process as it happens provides invaluable insights into the dynamics of crystal formation. A combination of microscopy techniques across different scales, from optical microscopy to high-resolution transmission electron microscopy (TEM), has been utilized to monitor the growth of europium oxalate from nanometers to micrometers. researchgate.net These in-situ studies have revealed that the growth of europium oxalate can be significantly influenced by inhomogeneities in the diffusion fields surrounding the growing crystals, a characteristic of diffusion-limited crystal growth. researchgate.net

Furthermore, in-situ liquid cell TEM (LC-TEM) has been instrumental in examining the precipitation of analogous rare-earth oxalates, such as cerium oxalate. These studies have shown that crystal growth can proceed through both classical monomer-by-monomer addition and non-classical pathways involving particle attachment. osti.gov The dominance of a particular pathway is dependent on factors like precursor concentration. osti.gov

The initial conditions of the reactant solution play a pivotal role in determining the final morphology and size distribution of the precipitated europium oxalate hydrate particles. Key parameters that have been systematically investigated include supersaturation, pH, reactant concentrations, and agitation speed.

The interplay between particle collision, which promotes agglomeration, and fluid shear force, which inhibits it, is also critical. osti.goviaea.org The size of the agglomerates is directly dictated by this balance. For instance, in a double-jet semi-batch reactor, the crystal agglomeration of europium oxalate was found to be maximized at an agitation speed of around 500 rpm, where an optimal balance between particle aggregation and breakage was achieved. osti.goviaea.org

The table below summarizes the influence of various initial solution conditions on the morphology and particle size of this compound.

| Parameter | Effect on Morphology and Particle Size |

| pH | Low pH increases the thickness of primary particles; high pH decreases the nucleation rate and agglomeration. researchgate.net |

| Reactant Concentration | Higher concentrations can lead to larger mean particle sizes due to increased agglomeration. osti.goviaea.org |

| Feed Rate | Longer feeding times (slower feed rates) result in larger particles due to enhanced agglomeration. osti.goviaea.org |

| Agitation Speed | A complex influence, with an optimal speed (e.g., ~500 rpm) maximizing agglomeration by balancing particle collision and breakage. osti.goviaea.org |

| Supersaturation | Higher supersaturation promotes agglomeration, leading to larger particle sizes. osti.goviaea.org |

The dehydration of europium oxalate decahydrate (B1171855) (Eu₂(C₂O₄)₃·10H₂O) to its anhydrous form is a crucial step in the production of europium oxide. The structural transformation that occurs during this process can be significantly influenced by the presence of defects in the crystal lattice. Research has suggested that the structural transformation during dehydration can proceed via a martensitic mechanism. researchgate.net However, the presence of defects can disrupt this pathway, causing the transformation to become non-martensitic. researchgate.netresearchgate.net This highlights the importance of controlling the initial crystallization process to minimize defects and ensure a predictable and desirable structural transformation upon heating.

In highly supersaturated environments, the growth of this compound can deviate from the formation of well-defined, faceted crystals to the development of dendritic or tree-like structures. This phenomenon is a result of interfacial instability during rapid crystal growth. osti.gov In-situ observations of cerium oxalate, a chemical analog to europium oxalate, have shown that at high precursor concentrations and under a high electron dose rate in a liquid cell TEM, particle alignment into branched, dendritic structures occurs. osti.gov This dendritic growth is a consequence of diffusion-limited aggregation where the corners and edges of the growing crystal experience a higher concentration gradient of solute molecules, leading to faster growth in these regions.

Strategies for Morphology Manipulation

The ability to control the morphology of this compound is highly desirable for tailoring the properties of the final europium oxide product. Various strategies have been developed to achieve this control, with a focus on continuous precipitation techniques.

Continuous precipitation methods offer significant advantages over batch processes, including better control over reaction conditions, improved product consistency, and the potential for large-scale production. A flow chemistry-based continuous precipitation strategy using a microchannel reactor has been successfully developed for the synthesis of this compound microparticles with controllable morphologies. researchgate.net

In this approach, the precise control over mixing and reaction conditions within the microchannels allows for the manipulation of particle size and shape. It has been demonstrated that the feed flow ratios of the europium nitrate (B79036) and oxalic acid solutions are a key determinant of the resulting morphology and particle size distribution. researchgate.net This is because the flow ratio directly affects the degree of mixing and the local supersaturation within the reactor. By carefully controlling these parameters, the continuous preparation of layered microparticles with a concentrated size distribution has been achieved. researchgate.net

The following table outlines the key parameters and their effects in a continuous precipitation system for this compound.

| Parameter | Effect on Morphology and Particle Size Distribution |

| Flow Ratio of Reactants | Determines the mixing degree and phase composition, thereby controlling morphology and particle size distribution. researchgate.net |

| Supersaturation | Can be precisely controlled to influence nucleation and growth rates, and consequently particle size. researchgate.net |

| Mixing Intensity | Enhanced mixing in microreactors leads to more uniform supersaturation and narrower particle size distributions. researchgate.net |

| Reaction Temperature | Affects the solubility and reaction kinetics, providing another lever for controlling particle characteristics. researchgate.net |

Influence of Flow Ratio in Microchannel Synthesis for Particle Control

The synthesis of this compound microparticles can be meticulously controlled using flow chemistry within microchannel reactors. This technique offers a continuous and controllable precipitation strategy where the characteristics of the resulting particles are directly influenced by the operational parameters. One of the most critical parameters in this process is the flow ratio between the reactant streams, typically solutions containing europium ions (e.g., in nitric acid) and oxalic acid.

Research has demonstrated that the feed flow ratios of the reactants are determinant factors in shaping the morphology and particle size distribution of the final product. researchgate.net This is primarily because the flow ratio governs the mixing intensity and the degree of supersaturation at the point of reaction, which in turn dictates the nucleation and growth kinetics of the crystals. researchgate.net By precisely manipulating the flow ratio, it is possible to achieve not only high-yield precipitation of Europium(III) but also to produce layered microparticles with a concentrated and narrow size distribution. researchgate.net A continuous morphology-controllable precipitation strategy has been successfully developed, proving that this micro-channel approach is a promising method for the mass controllable production of high-quality metal oxalate materials. researchgate.net

The following table illustrates the conceptual relationship between flow ratio and particle characteristics in a microchannel synthesis setup.

Table 1: Influence of Reactant Flow Ratio on this compound Particle Characteristics

| Flow Ratio (Eu³⁺ solution : Oxalic Acid solution) | Expected Mixing Degree | Resulting Supersaturation Profile | Predominant Particle Morphology | Expected Particle Size Distribution |

|---|---|---|---|---|

| Low | Sub-optimal | High, localized | Irregular agglomerates | Broad |

| Optimal | High / Homogeneous | Controlled, uniform | Layered, well-defined microparticles | Narrow |

Tailoring Microparticle Characteristics

The physical and chemical properties of this compound are intrinsically linked to its particle size, shape, and dimensionality. Consequently, significant research has been dedicated to tailoring these microparticle characteristics through the precise control of synthesis conditions. Methods range from the use of additives and surfactants to the manipulation of physical process parameters.

One effective strategy involves a simple precipitation method at room temperature in the presence of a coordinating agent or surfactant, such as trisodium (B8492382) citrate (B86180). ustc.edu.cnustc.edu.cn The presence of trisodium citrate has been shown to be instrumental in the formation of regular, hierarchical europium oxalate decahydrate (Eu₂(C₂O₄)₃·10H₂O) microparticles. ustc.edu.cnustc.edu.cn These hierarchical structures are formed through a self-assembly mechanism where freshly formed crystal nuclei first grow anisotropically into micro-flakes, which then pile up and assemble into the final complex morphology. ustc.edu.cn The concentration of the additive is a critical parameter; for instance, using 1.2 mmol of trisodium citrate under specific conditions has been identified as optimal for creating these regular hierarchical structures. ustc.edu.cn

Another key aspect of tailoring microparticle characteristics is managing agglomeration during reaction crystallization. In a double-jet semi-batch reactor, the final size of the agglomerates is determined by a balance between forces promoting agglomeration (particle collision, supersaturation) and forces inhibiting it (fluid shear). iaea.orgosti.gov Parameters such as agitation speed, reactant feed rate, and reactant concentration have a significant impact. For example, a longer feeding time and higher feed concentration can increase the mean particle size due to an enhanced chance of agglomeration. osti.gov Agitation has a more complex role; the crystal agglomeration of europium oxalate was found to be maximized at an agitation speed of around 500 rpm, representing an optimal balance between particle aggregation and breakage. iaea.orgosti.gov

Table 2: Parameters for Tailoring this compound Microparticle Characteristics

| Parameter | Method of Control | Effect on Microparticle Characteristics | Reference |

|---|---|---|---|

| Additives | Introduction of trisodium citrate | Promotes formation of hierarchical, self-assembled micro-flakes. | ustc.edu.cnustc.edu.cn |

| Reactant Feed Rate | Adjustment in a semi-batch reactor | Longer feed times increase residence time, enhancing agglomeration and mean particle size. | osti.gov |

| Reactant Concentration | Variation of initial concentrations | Higher concentrations increase supersaturation, leading to larger agglomerates. | osti.gov |

Effects of Impurity Ions on Crystallization Kinetics and Morphology

The crystallization of oxalate salts is highly sensitive to the presence of impurity ions in the growth solution. These ions can significantly alter both the kinetics of nucleation and the morphology of the resulting crystals. Even micromolar quantities of an impurity ion can have a pronounced effect, such as inhibiting crystal nucleation. datapdf.com This phenomenon is of great interest in biomineralization, such as the formation of calcium oxalate kidney stones, where trace elements can play a role. datapdf.com The general principle is that structurally similar ions can interfere with the crystallization process, either by adsorbing onto the crystal surface or by being incorporated into the crystal lattice, thereby disrupting normal growth patterns. mdpi.com

Europium(III) Admixtures and their Impact on Co-crystallization Phenomena

A clear example of the impact of impurity ions can be observed in the europium-calcium-oxalate system, where Eu³⁺ acts as an admixture in the crystallization of calcium oxalate. datapdf.com Studies have shown that the presence of Eu³⁺ at micromolar concentrations significantly inhibits the nucleation of calcium oxalate crystals in static, bulk experiments. datapdf.com This inhibition highlights the potent effect that a trivalent lanthanide ion can have on the crystallization of a divalent metal oxalate.

The co-crystallization process is complex, and the specific impact of the Eu³⁺ admixture depends on the local solution environment and the hydrate phase being formed. Advanced analytical techniques, such as laser-induced luminescence spectroscopy, have been employed to probe the specific bonding environments of the europium ions as they interact with and become part of the growing calcium oxalate crystals. datapdf.com This allows for a direct link to be established between the crystal's phase, its morphology, and the way the impurity ion is incorporated. datapdf.com

Stabilization and Lattice Incorporation of Europium(III) in Specific Hydrate Phases

When Eu³⁺ ions are present during the crystallization of calcium oxalate, they can be incorporated into the solid-state structure of the host lattice. The mechanism and stability of this incorporation are dependent on the specific hydrate phase of the calcium oxalate that is forming (e.g., calcium oxalate monohydrate or dihydrate).

Luminescence spectroscopy is a particularly powerful tool for investigating this phenomenon, as the luminescence spectrum of Eu³⁺ is highly sensitive to its local chemical environment. By analyzing the distinct, spatially resolved luminescence spectra from individual microcrystals, researchers can identify different Eu³⁺ species. datapdf.com This provides direct evidence of how the europium ion is stabilized within the crystal. The spectra can reveal whether the ion has been simply adsorbed onto the crystal surface or truly incorporated into the lattice, potentially substituting for a Ca²⁺ ion. This level of analysis provides insight into the specific binding motifs and cellular compartments where bioaccumulation might occur in biological systems. researchgate.net The ability to measure distinct spectra from crystals just a few micrometers in size underscores the detailed understanding that can be achieved regarding the lattice incorporation of impurity ions. datapdf.com

Table 3: Summary of Europium(III) as an Impurity Ion in Oxalate Crystallization

| Phenomenon | System Studied | Key Findings | Analytical Technique | Reference |

|---|---|---|---|---|

| Inhibition of Nucleation | Eu³⁺ admixture in Calcium Oxalate solution | Micromolar quantities of Eu³⁺ significantly inhibit crystal nucleation. | Bulk crystallization experiments | datapdf.com |

| Co-crystallization | Europium-Calcium-Oxalate system | Eu³⁺ ions are incorporated into the growing calcium oxalate crystals. | Laser-induced luminescence spectroscopy | datapdf.com |

| Lattice Incorporation | Eu³⁺ within specific Calcium Oxalate Hydrate phases | Spatially resolved spectra reveal distinct Eu³⁺ species, indicating specific bonding environments and incorporation sites within the host lattice. | Luminescence spectroscopy, Chemical microscopy | datapdf.comresearchgate.net |

Structural Investigations of Europium Oxalate Hydrate

Elucidation of Crystal Structures

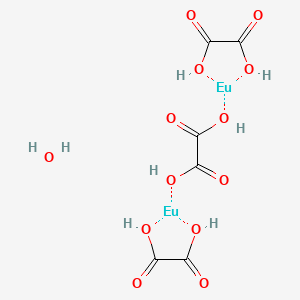

The precise arrangement of atoms within europium oxalate (B1200264) hydrate (B1144303) has been determined through advanced diffraction methods, revealing a complexity that includes various hydration states and polymeric frameworks.

Single-crystal X-ray diffraction has been instrumental in providing a definitive understanding of the three-dimensional structure of europium oxalate hydrate. For the decahydrate (B1171855) form, Eu₂(C₂O₄)₃·10H₂O, this technique has revealed a monoclinic crystal system. wikipedia.org The crystallographic parameters have been determined as follows:

| Crystal System | Space Group | a (pm) | b (pm) | c (pm) | β (°) | Formula Units (Z) |

| Monoclinic | P21/c | 1098 | 961 | 1004 | 114.2 | 4 |

A comprehensive table detailing the crystallographic data for Europium(III) Oxalate Decahydrate.

In other research, a novel three-dimensional coordination polymer, [Eu₂(ox)(CO₃)₂(H₂O)₂]n, was synthesized and its structure elucidated. rsc.org This compound crystallizes in an orthorhombic system, showcasing a framework where infinite layers of europium(III) and carbonate ions are bridged by oxalate anions. rsc.org Furthermore, a detailed single-crystal structure analysis was conducted on poly[[hexaaquatri-μ₂-oxalato-dieuropium] 4.34-hydrate], which contributed to explaining its luminescence properties. nih.gov

Powder X-ray diffraction (PXRD) serves as a fundamental tool for the routine identification and confirmation of the crystalline phase of synthesized this compound samples. Studies on europium oxalate nanocrystals have utilized PXRD to confirm their monoclinic structure and to assess the phase purity of the material. nih.govresearchgate.net This non-destructive technique is essential for verifying that the desired crystalline form has been obtained and for detecting the presence of any crystalline impurities.

Europium oxalate exists in several hydrated forms, with the decahydrate (Eu₂(C₂O₄)₃·10H₂O) being a commonly synthesized and studied variant. wikipedia.orgwikipedia.org The thermal dehydration of the decahydrate leads to the formation of lower hydrates, including a hexahydrate (Eu₂(C₂O₄)₃·6H₂O) and a tetrahydrate (Eu₂(C₂O₄)₃·4H₂O). wikipedia.org Another significant form is the pentahydrate, which can be produced by heating the decahydrate at 100 °C. wikipedia.org

A notable complex hydrate, poly[[hexaaquatri-μ₂-oxalato-dieuropium] 4.34-hydrate] ({[Eu₂(C₂O₄)₃(H₂O)₆]·4.34H₂O}n), has been synthesized and structurally characterized. nih.gov This compound's unique structure is central to its characteristic luminescence. nih.govresearchgate.net

The structure of this compound is not limited to simple ionic lattices; it often forms complex polymeric structures. In the case of [Eu₂(ox)(CO₃)₂(H₂O)₂]n, oxalate anions act as pillars, bridging infinite layers composed of Eu³⁺ and carbonate ions, resulting in a robust three-dimensional framework. rsc.org Lanthanide oxalates, in general, are known to form two-dimensional (2D) and three-dimensional (3D) frameworks. nih.gov For lanthanides from lanthanum to holmium with a coordination number of 9, the larger ions tend to form 3D anionic frameworks, while smaller ions form 2D networks. nih.gov This tendency highlights the influence of ionic radius on the dimensionality of the resulting oxalate framework.

Structural Transformations and Dehydration Pathways

The removal of water molecules from the crystal lattice of this compound induces significant structural changes, a process that has been studied in detail to understand the material's thermal stability and transformation mechanisms.

The dehydration of europium(III) oxalate decahydrate (Eu₂(C₂O₄)₃·10H₂O) is a multi-step process that occurs at temperatures below 200 °C. wikipedia.org The process involves the sequential loss of water molecules, leading to the formation of intermediate hydrates:

Eu₂(C₂O₄)₃·10H₂O → Eu₂(C₂O₄)₃·6H₂O → Eu₂(C₂O₄)₃·4H₂O → Eu₂(C₂O₄)₃ wikipedia.org

In-depth studies have revealed that the structural transformation during dehydration can proceed via a martensitic mechanism, which involves a shape change in the crystal as a new phase precipitates. researchgate.net However, it has been observed that defects within the crystal, induced by irradiation, can alter this transformation pathway. researchgate.net In irradiated crystals, the formation of a distinct hexahydrate phase boundary is not observed; instead, the transformation occurs more uniformly throughout the crystal without a significant change in shape. researchgate.netresearchgate.net This suggests that the initial stages of dehydration in such cases may involve the removal of interlayer water molecules, allowing the cerium-oxalate layers to move closer and subsequently bond. researchgate.netresearchgate.net

Analysis of Phase and Morphology Conversions Following Calcination Treatment

The thermal decomposition, or calcination, of this compound is a multi-stage process that results in significant phase and morphological changes. The process begins with dehydration, followed by the decomposition of the anhydrous oxalate, ultimately yielding europium oxide. Studies on the thermal decomposition of europium(III) oxalate decahydrate (Eu₂(C₂O₄)₃·10H₂O) have revealed a complex series of transformations.

The initial step involves the loss of water molecules. For many lanthanide oxalates, including europium's, this dehydration can occur in one or more steps, leading to lower hydrates before forming the anhydrous salt. nih.gov Following dehydration, the anhydrous europium oxalate decomposes. A key point of discussion in the scientific literature is the nature of the intermediates formed during this stage. Some studies propose that the decomposition of europium(III) oxalate involves a reduction of Eu(III) to Eu(II), forming europium(II) oxalate (EuC₂O₄) as an intermediate. capes.gov.br In an oxidizing atmosphere, this divalent europium is then reoxidized as decomposition proceeds to form europium(III) oxide (Eu₂O₃) at approximately 390°C. capes.gov.br

Table 1: Proposed Stages of Thermal Decomposition of this compound

| Stage | Process | Proposed Intermediate/Product | Approximate Temperature |

| 1 | Dehydration | Lower hydrates / Anhydrous Eu₂(C₂O₄)₃ | Varies |

| 2 | Oxalate Decomposition | EuC₂O₄ or Eu₂O₂(OCOCO₂) | ~320-420°C capes.gov.br |

| 3 | Oxidation/Final Decomposition | Eu₂O₃ | >390°C capes.gov.br |

Examination of Proposed Martensitic Mechanisms in Dehydration Processes

The structural transformation that occurs during the dehydration of europium oxalate decahydrate has been proposed to proceed via a martensitic mechanism. researchgate.netresearchgate.net A martensitic transformation is a type of solid-state reaction that is diffusionless, meaning it involves the cooperative movement of atoms over short distances rather than long-range atomic migration. This results in a distinct, coordinated change in the crystal structure.

In the case of Eu₂(C₂O₄)₃·10H₂O, optical microscopy studies have observed that upon heating, a new phase precipitates within the parent crystal, demarcated by a clear interphase boundary. researchgate.net This boundary then migrates through the entire crystal, and the transformed regions exhibit a change in shape. researchgate.net This phenomenon of a moving interface and macroscopic shape change is a key characteristic of a martensitic transformation. researchgate.net The process is a displacive single-crystal to single-crystal transformation. researchgate.net

However, the nature of this transformation is highly sensitive to the quality of the crystal. The presence of defects can alter the mechanism, making the structural transformation non-martensitic. researchgate.netresearchgate.net For instance, in irradiated crystals with a significant number of defects, the formation of a distinct interphase boundary is not observed. Instead, the transformation occurs more uniformly throughout the crystal without a noticeable change in its external shape, indicating a different, non-martensitic pathway. researchgate.net

Analysis of Coordination Environments and Interatomic Distances

This compound, like other lighter lanthanide oxalates (from Lanthanum to Holmium), crystallizes in a monoclinic system with the P2₁/c space group. nih.govacs.org In this structure, the europium(III) ion is in a nine-coordinate environment. nih.govresearchgate.net Each Eu(III) ion is coordinated by nine oxygen atoms. nih.gov Six of these oxygen atoms belong to three bidentate oxalate groups, and the remaining three are from coordinated water molecules. nih.gov

The resulting coordination polyhedron is described as a distorted tricapped trigonal prism. nih.govresearchgate.net This high coordination number is typical for lanthanide ions, which are characterized by their relatively large ionic radii and predominantly electrostatic bonding. nih.gov Powder X-ray crystallography has confirmed this crystalline polymer structure with a trigonal prism square-face tricapped polyhedron geometry centered on the Eu(III) ion. researchgate.net

The Europium-Oxygen (Eu-O) bond distances within this coordination sphere have been characterized. These distances are crucial for understanding the stability and properties of the compound.

Table 2: Representative Europium-Oxygen Bond Distances

| Bond Type | Average Distance (Å) |

| Eu-O (Oxalate) | Varies |

| Eu-O (Water) | Varies |

| Overall Average | ~2.40 - 2.50 researchgate.net |

Note: Specific bond distances can vary slightly between different crystallographic studies.

The distances between adjacent lanthanide ions (Ln-Ln) in the crystal lattice of their oxalate compounds are of considerable significance, particularly for their optical properties. Lanthanide oxalates, including europium oxalate, are known for their potential as luminescent materials. nih.govacs.org A critical factor that can diminish luminescence efficiency is concentration quenching, which occurs when the emitting ions are too close to each other, allowing for non-radiative energy transfer.

In the this compound structure, the Eu-Eu distances are sufficiently large to prevent this quenching effect. researchgate.net The polymeric structure, where oxalate ligands bridge the metal centers, creates a framework that effectively isolates the individual Eu(III) ions from each other. This spatial separation is a key feature leading to the "natural quenching-free luminescence" exhibited by these materials. researchgate.net The trend in inter-lanthanide distances across the series follows the principle of lanthanide contraction, where the ionic radii decrease steadily from lanthanum to lutetium due to the poor shielding of nuclear charge by 4f electrons. nih.govwikipedia.org This contraction leads to a systematic decrease in lattice parameters and interatomic distances in isostructural lanthanide oxalate series. nih.govnih.gov

The structural chemistry of europium oxalate extends to more complex coordination polymers where other ligands participate in the framework alongside oxalate and water. An example is the mixed-ligand compound [Eu₂(ox)(CO₃)₂(H₂O)₂]n, which incorporates carbonate ions. rsc.org This compound was synthesized hydrothermally and features a three-dimensional polymer structure. rsc.org

In this specific architecture:

An infinite layer is formed by Eu³⁺ and carbonate ions.

Oxalate anions act as pillars, bridging these layers and extending the structure into a three-dimensional framework. rsc.org

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the supramolecular architecture of this compound. The crystal structure is not merely defined by the coordination bonds to the europium ion but is significantly stabilized by an extensive network of hydrogen bonds. nih.govacs.org

The structure of europium oxalate decahydrate can be described as a layered coordination polymer. Two-dimensional (2D) honeycomb-like sheets are formed by the europium ions linked by oxalate ligands. nih.govacs.org These sheets are then stacked to form the three-dimensional crystal. The stability of this 3D arrangement is primarily due to hydrogen bonds that link the layers together. nih.gov

These hydrogen bonds involve:

Coordinated water molecules: The water molecules directly bonded to the Eu(III) ion act as hydrogen bond donors.

Lattice water molecules: Europium oxalate decahydrate contains additional water molecules that are not directly coordinated to the metal ion but reside in cavities or channels within the honeycomb structure. nih.govacs.org

Oxalate oxygen atoms: The oxygen atoms of the oxalate ligands that are not involved in coordination act as hydrogen bond acceptors.

Spectroscopic Characterization and Luminescence Studies of Europium Oxalate Hydrate

Photoluminescence Characterization

The photoluminescence of europium oxalate (B1200264) hydrate (B1144303) is a key area of research, offering insights into its potential applications in fields such as solid-state lighting and optical materials. A thorough characterization of its light-emitting behavior is crucial for understanding and optimizing its performance.

Detailed Analysis of Emission Spectra

The emission spectrum of europium oxalate hydrate is characterized by sharp, well-defined peaks, which are signatures of the electronic transitions within the europium(III) ion (Eu³⁺). When excited, typically with ultraviolet light, the compound exhibits strong red luminescence. The most prominent emissions are due to the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion, where J can be 0, 1, 2, 3, or 4.

Specifically, the transitions observed in the emission spectrum include:

⁵D₀ → ⁷F₁: This magnetic dipole transition is typically observed around 592 nm. wikipedia.org

⁵D₀ → ⁷F₂: This electric dipole transition, often the most intense, is responsible for the characteristic bright red color and appears around 616 nm. wikipedia.org The intensity of this transition is highly sensitive to the local symmetry of the Eu³⁺ ion.

⁵D₀ → ⁷F₄: This transition is observed at approximately 690-712 nm. rsc.orgnih.gov

The relative intensities of these peaks provide valuable information about the coordination environment and site symmetry of the Eu³⁺ ion within the crystal lattice. researchgate.net For instance, a high intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition indicates a low-symmetry environment for the europium ion, which is often desirable for achieving strong luminescence. researchgate.net

Table 1: Prominent Emission Peaks of this compound

| Transition | Wavelength (nm) | Nature of Transition |

|---|---|---|

| ⁵D₀ → ⁷F₁ | ~592 | Magnetic Dipole |

| ⁵D₀ → ⁷F₂ | ~616 | Electric Dipole (Hypersensitive) |

| ⁵D₀ → ⁷F₄ | ~690-712 | Electric Dipole |

Investigation of Quenching-Free Luminescence Phenomena in Europium Oxalate Nanocrystals

A remarkable property of europium oxalate nanocrystals is their exhibition of "quenching-free" luminescence. iucr.orgiucr.org In many luminescent materials, as the concentration of the emitting ions (in this case, Eu³⁺) increases, the luminescence intensity reaches a maximum and then decreases. This phenomenon, known as concentration quenching, is due to energy transfer between adjacent ions, leading to non-radiative decay.

However, in europium oxalate nanocrystals, this quenching effect is significantly suppressed. nih.gov Studies on La₂₋ₓEuₓ(C₂O₄)₃·10H₂O, where 'x' was varied, have shown that the luminescence intensity continues to increase with the europium concentration, even up to a fully concentrated state (x=2). iucr.orgnih.gov This behavior is attributed to the specific crystal structure of europium oxalate, which effectively isolates the Eu³⁺ ions from each other, minimizing detrimental energy transfer processes. iucr.org The large distances between neighboring lanthanide ions in the oxalate matrix are believed to be a key factor in preventing concentration quenching. researchgate.net

Excitation and Emission Spectroscopy Studies

Excitation spectroscopy is a powerful tool used to determine the most effective wavelengths for exciting the luminescent center. For this compound, the excitation spectrum typically shows a broad band in the ultraviolet region, which is attributed to the ligand-to-metal charge transfer (LMCT) from the oxalate ligand to the Eu³⁺ ion. unam.mx This efficient energy absorption by the oxalate ligand, followed by transfer to the europium ion, is a key mechanism for its bright luminescence, often referred to as the "antenna effect". rsc.org

In addition to the broad charge-transfer band, sharp lines corresponding to the direct f-f electronic transitions of the Eu³⁺ ion are also observed in the excitation spectrum. researchgate.net These transitions, such as ⁷F₀ → ⁵L₆ (around 394-397 nm) and ⁷F₀ → ⁵D₂, are characteristic of the europium ion itself. wikipedia.orgnih.gov

Emission spectra, as previously discussed, provide a detailed picture of the radiative de-excitation processes. By monitoring the emission at a specific wavelength (e.g., 616 nm) while scanning the excitation wavelength, a comprehensive excitation spectrum can be obtained. Conversely, by exciting the sample at a fixed wavelength (e.g., 394 nm), the full emission spectrum with its characteristic peaks can be recorded. nih.gov

Luminescence Decay Analysis and Lifetime Measurements

Luminescence decay analysis provides critical information about the dynamics of the excited state of the Eu³⁺ ion. By measuring the time it takes for the luminescence intensity to decrease to a certain fraction of its initial value after pulsed excitation, the luminescence lifetime (τ) can be determined.

For this compound, the decay curves are often fitted to an exponential function. In some cases, a bi-exponential decay may be observed, suggesting the presence of Eu³⁺ ions in slightly different local environments within the crystal. nih.gov

The measured lifetime is a composite of both radiative and non-radiative decay rates. Longer lifetimes are generally indicative of more efficient luminescence, as it implies that non-radiative decay pathways, which compete with light emission, are less dominant. The lifetimes for this compound have been reported to be in the range of hundreds of microseconds. For instance, a europium(III) carbonate hemioxalate hydrate showed lifetimes of approximately 0.40 ms (B15284909), 0.41 ms, and 0.37 ms for the emissions at 590 nm, 615 nm, and 690 nm, respectively. rsc.orgrsc.org These values are noted to be longer than those for europium(III) oxalate pentahydrate, which is attributed to a reduced number of quenching water molecules in the coordination sphere. rsc.org

Table 2: Luminescence Lifetime Data for a Europium(III) Carbonate Hemioxalate Hydrate

| Emission Wavelength (nm) | Lifetime (ms) |

|---|---|

| 590 | 0.40 |

| 615 | 0.41 |

| 690 | 0.37 |

Data from a study on a related europium(III) carbonate hemioxalate hydrate compound. rsc.org

Determination of Emission Quantum Yields

The emission quantum yield (Φ) is a crucial parameter that quantifies the efficiency of the luminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a key requirement for practical applications in lighting and displays.

Determining the absolute quantum yield of solid-state materials can be challenging. However, studies on related europium compounds provide insights into the expected range. For a europium(III) carbonate hemioxalate hydrate, an emission quantum yield of 10.6% was reported upon excitation at 400 nm. rsc.orgrsc.org It is important to note that the quantum yield can be influenced by several factors, including the excitation wavelength, the presence of impurities, and the specific crystalline form of the material. In some highly optimized europium complexes, quantum yields can be significantly higher, even exceeding 90%. rsc.org For certain europium-doped phosphors, quantum yields as high as 87.95% have been achieved. nih.gov

Relationship Between Crystal Structure and Luminescence Properties

The crystal structure of this compound plays a paramount role in dictating its luminescence properties. iucr.org The arrangement of atoms in the crystal lattice determines the local environment of the Eu³⁺ ions, which in turn influences the emission spectrum, lifetime, and quantum yield.

This compound typically crystallizes in a monoclinic system. iucr.orgnih.gov The coordination of the Eu³⁺ ion is a key structural feature. In the hydrated form, water molecules are directly coordinated to the europium ion. The presence of O-H oscillators from water molecules in close proximity to the Eu³⁺ ion can lead to non-radiative de-excitation through vibrational coupling, thereby quenching the luminescence. rsc.org

The structure of the oxalate ligand and its coordination to the europium ion are also critical. The oxalate anions can bridge europium ions, forming a polymeric network. rsc.org The specific bridging mode and the resulting Eu-Eu distances are directly related to the phenomenon of quenching-free luminescence. researchgate.net A crystal structure that maximizes the distance between adjacent Eu³⁺ ions will minimize energy transfer and thus suppress concentration quenching, leading to enhanced luminescence efficiency at high europium concentrations. iucr.orgiucr.org The rigidity of the oxalate ligand can also reduce non-radiative decay by limiting vibrational losses.

In-situ Luminescence Microspectroscopy (LMS) for Spatially Resolved Analysis

In-situ Luminescence Microspectroscopy (LMS) has emerged as a powerful technique for the spatially resolved analysis of this compound. This method combines the high spatial resolution of optical microscopy with the sensitivity of luminescence spectroscopy, allowing for the investigation of crystallization processes and the characterization of distinct micro-domains within a sample. acs.orgdatapdf.com

Studies have demonstrated the capability of LMS to measure distinct Eu³⁺ luminescence spectra from crystals as small as 1-20 micrometers, even when they are separated by less than 10 micrometers. acs.org This high spatial resolution is crucial for understanding the heterogeneous nature of this compound precipitates. For instance, during the crystallization of calcium oxalate in the presence of europium ions, LMS has been used to establish a direct link between the crystal's morphology, its phase (monohydrate or dihydrate), and the bonding environment of the incorporated Eu³⁺ ions. acs.orgacs.org

Research has shown that Eu³⁺ can associate with both the dihydrate and monohydrate phases of calcium oxalate, leading to different crystal morphologies. acs.org Within the monohydrate phase, two distinct classes of Eu³⁺ bonding environments have been identified through their unique luminescence signatures. acs.org The interpretation of these luminescence spectra provides valuable insights into the local crystal lattice structure around the europium ion. acs.org Nanoparticles of this compound exhibit line emission when excited by a 393 nm light source, with prominent transitions observed at 592 nm (⁵D₀→⁷F₁) and 616 nm (⁵D₀→⁷F₂). wikipedia.org This property makes them suitable for use as red phosphors in white LEDs. wikipedia.org

The application of LMS extends to monitoring the growth of this compound crystals in real-time, providing a spatially controlled analysis of inorganic crystal growth at surfaces. acs.org This capability is valuable for studying template-directed crystallization and biomineralization processes. acs.org Furthermore, in-situ microscopy techniques, including those combined with spectroscopy, are instrumental in characterizing crystal growth mechanisms from the nanoscale to the microscale. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and, consequently, the structure and bonding within this compound.

FTIR spectroscopy is a key technique for identifying the functional groups present in this compound. The spectrum is characterized by several distinct absorption bands corresponding to the vibrations of the oxalate ligand and the water of hydration.

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the water molecules present in the hydrate. researchgate.netresearchgate.net The bending mode of these water molecules (δ-H₂O) appears around 1695 cm⁻¹. researchgate.netresearchgate.net

The vibrations of the oxalate group (C₂O₄²⁻) are particularly informative. The asymmetric and symmetric stretching vibrations of the carboxylate groups (νas-OCO and νs-OCO) are found at approximately 1556 cm⁻¹ and 1378 cm⁻¹, respectively. researchgate.netresearchgate.net Other vibrations associated with the oxalate ligand include C-C stretching modes and various bending and rocking modes of the O-C-O group. researchgate.netresearchgate.netresearchgate.net

The following table summarizes the typical FTIR spectral data for a europium dicarboxylate complex, which provides a reference for the assignments in this compound. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| 3310–3200 | ν-OH |

| 1695 | δ-H₂O |

| 1556 | νas-OCO |

| 1450 | δ-CH₂ |

| 1378 | νs-OCO |

| 1279 | ρw-CH₂ |

| 1195 | νas-CC |

| 967 | νs-CC |

| 943 | νs-CC |

| 800 | δ-OCO |

| 709 | ρw-OCO |

This table is based on data for a europium malonate complex, which serves as a close analogue for interpreting the spectra of europium oxalate. researchgate.netresearchgate.net

Raman spectroscopy complements FTIR by providing information on the non-polar vibrations within the molecule. For lanthanide oxalates, three main bands are typically observed in the Raman spectrum. researchgate.net

The symmetric stretching of the C-O single and double bonds (νCO) is found around 1480 cm⁻¹. The C-C single bond stretching (νCC) appears near 920 cm⁻¹, and the bending of the O-C-O bond (δOCO) is observed at approximately 500 cm⁻¹. researchgate.net The positions of these bands can be sensitive to the specific lanthanide cation present. researchgate.net

The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the bonding nature within this compound. researchgate.net

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of the europium nucleus, providing information on its oxidation state, chemical bonding, and lattice dynamics. The 21.6 keV transition of ¹⁵¹Eu is typically used for these studies. researchgate.net

The isomer shift in the Mössbauer spectrum of this compound is a key parameter that provides information about the s-electron density at the europium nucleus, which is influenced by the oxidation state and the nature of the chemical bonds. For europium(III) oxalate decahydrate (B1171855) (Eu₂(C₂O₄)₃·10H₂O), the isomer shift has been reported to be +0.26 mm/s relative to EuF₃. wikipedia.org This positive isomer shift is characteristic of Eu³⁺ compounds. fraunhofer.de

The line width of the Mössbauer spectrum provides information about the homogeneity of the local environment around the europium atoms. For Eu₂(C₂O₄)₃·10H₂O, a line width of 2.38 mm/s has been observed. wikipedia.org This value is approximately twice the natural line width of ¹⁵¹Eu, suggesting some degree of local environmental variation. researchgate.net In general, the spectra of europium dicarboxylates show a single broadened Lorentzian line, with no significant asymmetry from electric field gradient contributions being detected. researchgate.net

The temperature dependence of the Mössbauer spectral area allows for the determination of the Debye temperature (θD), which is a measure of the stiffness of the crystal lattice and the strength of the bonding of the europium atom within that lattice. A higher Debye temperature indicates a more rigid lattice.

For europium oxalate, the Debye temperature has been determined to be 166 ± 15 K. wikipedia.orgresearchgate.net This value can be compared to other europium compounds to assess the relative stability of the lattice. For instance, the more ionic EuF₃ has a significantly higher Debye temperature of 283 ± 10 K, while europium benzoate (B1203000) has a lower value of 105 ± 5 K. researchgate.net This indicates that the bonding in europium oxalate is less ionic than in the fluoride (B91410) but stronger than in the benzoate. The determination of the Debye temperature from Mössbauer data provides valuable insights into the thermodynamic stability of the compound. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of this compound by XPS provides critical insights into the surface chemistry of the compound, confirming the presence of constituent elements and the trivalent oxidation state of europium.

When this compound is analyzed, the XPS survey spectrum confirms the presence of europium (Eu), oxygen (O), and carbon (C). High-resolution spectra of the specific core levels then allow for a detailed analysis of the chemical states. For europium, the Eu 3d region is of particular interest. The binding energy of the Eu 3d5/2 core level in europium(III) oxalate hydrate has been reported to be approximately 1134.3 eV. This value is characteristic of europium in its +3 oxidation state. A key feature in the XPS spectra of many Eu(III) compounds is the presence of "shake-down" satellites, which appear at a lower binding energy than the main photoelectron peak. These satellites arise from charge transfer coexcitations, primarily from the O 2p orbitals to the partially occupied 4f subshell of the lanthanide ion.

The O 1s spectrum for this compound typically shows a single peak, which has been observed at a binding energy of about 531.2 eV. vitorge.name This peak corresponds to the oxygen atoms within the oxalate and water ligands coordinated to the europium ion. The binding energies of both the Eu 3d and O 1s core levels are influenced by the ionicity and covalency of the bonds within the compound.

| Core Level | Binding Energy (eV) | Associated Species |

|---|---|---|

| Eu 3d5/2 | 1134.3 | Eu(III) in this compound |

| O 1s | 531.2 | Oxygen in Oxalate and Water Ligands |

Spectroscopic Probes for Local Structure and Bonding Environments

The luminescence of the Eu(III) ion is a powerful tool for probing the local structure and bonding environment in this compound. The f-f electronic transitions of Eu(III) are sensitive to the symmetry of the coordination site and the nature of the coordinating ligands.

Identification of Distinct Europium(III) Bonding Environments

In crystalline solids, it is possible for the lanthanide ion to occupy more than one crystallographically distinct site. These different sites will have slightly different local symmetries and crystal field strengths, leading to variations in the luminescence spectrum. For instance, studies on the crystallization of mixed europium calcium oxalate have revealed the presence of at least two distinct bonding environments for the Eu(III) ion within the calcium oxalate monohydrate phase. acs.org These different environments result in distinguishable luminescence spectra, indicating variations in the local coordination of the europium ions. acs.org

Correlation of Spectroscopic Data with Local Crystal Lattice Structure

The emission spectrum of this compound is directly correlated with its crystal lattice structure. Europium(III) oxalate decahydrate, Eu2(C2O4)3·10H2O, is known to crystallize in a monoclinic system with the space group P21/c. wikipedia.org The local symmetry of the Eu(III) site in this structure is low, which has significant consequences for its luminescence properties.

The crystal field created by the surrounding oxalate and water ligands lifts the degeneracy of the 2S+1LJ energy levels of the Eu(III) ion. This is known as crystal field splitting or Stark splitting. The number of resulting sublevels is determined by the site symmetry of the Eu(III) ion. The analysis of the number of lines in the 5D0 → 7FJ transitions provides direct information about this symmetry. researchgate.net

A key feature of the luminescence of this compound is the intense red emission, which is dominated by the 5D0 → 7F2 transition around 616 nm. wikipedia.org The intensity of this hypersensitive transition is highly dependent on the local environment and is particularly strong in low-symmetry coordination sites that lack a center of inversion, as is the case in the monoclinic structure of this compound. The 5D0 → 7F1 magnetic dipole transition, observed around 592 nm, is less sensitive to the local environment and serves as a useful reference. wikipedia.org

Furthermore, the specific structure of europium oxalate, which consists of a polymeric network, influences the luminescence properties. For instance, the quenching-free luminescence observed in europium oxalate nanocrystals has been explained on the basis of its crystal structure. nih.gov The relatively large distance between neighboring Eu(III) ions in the lattice minimizes concentration quenching, allowing for efficient luminescence even in the pure compound. nih.gov Theoretical analyses, such as the Judd-Ofelt theory, can be applied to the emission spectra to calculate spectroscopic parameters like transition probabilities and branching ratios, which can then be correlated with the details of the crystal structure. nih.gov

| Transition | Approximate Wavelength (nm) | Significance and Correlation to Crystal Structure |

|---|---|---|

| 5D0 → 7F1 | 592 | Magnetic dipole transition, relatively insensitive to local symmetry. Used as a reference. |

| 5D0 → 7F2 | 616 | Hypersensitive electric dipole transition. Its high intensity confirms the low-symmetry, non-centrosymmetric environment of the Eu(III) ion in the monoclinic crystal lattice. |

Thermal Decomposition Mechanisms of Europium Oxalate Hydrate

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are primary techniques used to study the decomposition of europium oxalate (B1200264) hydrate (B1144303). The TG curve tracks the mass loss of the sample as a function of temperature, while the DTA curve detects endothermic (heat-absorbing) and exothermic (heat-releasing) events.

The decomposition process begins with the loss of water of hydration, which is observed as an initial mass loss in the TG curve and corresponds to endothermic peaks in the DTA curve. Following dehydration, the anhydrous europium(III) oxalate decomposes. This phase is particularly complex and sensitive to the atmosphere. In an oxidizing atmosphere (like air), a prominent exothermic peak is observed in the DTA curve around 420°C. osti.gov This exotherm is attributed to the oxidation of europium(II), which is formed as a transient intermediate, back to europium(III). osti.gov In inert or reducing atmospheres, the decomposition pathway proceeds differently, often stabilizing the divalent europium species at certain temperatures. osti.govwikipedia.org The final stage of decomposition involves the breakdown of intermediate carbonate and oxycarbonate species to form the stable europium(III) oxide.

**6.2. Identification of Decomposition Stages and Intermediate Products

The decomposition of europium oxalate hydrate, with the general formula Eu₂(C₂O₄)₃·xH₂O, proceeds through several distinct and sequential stages, involving various intermediate products.

Europium oxalate typically crystallizes with multiple water molecules, with the decahydrate (B1171855) (Eu₂(C₂O₄)₃·10H₂O) being a common form. wikipedia.orgwikipedia.org The initial phase of thermal decomposition involves the sequential removal of this water of hydration. This process occurs at relatively low temperatures, generally below 200°C. wikipedia.org The dehydration is not a single event but proceeds in steps, with lower hydrates such as the hexahydrate and tetrahydrate appearing as intermediates before the formation of anhydrous europium oxalate. wikipedia.org

The generalized dehydration sequence is as follows: Eu₂(C₂O₄)₃·10H₂O → Eu₂(C₂O₄)₃·6H₂O → Eu₂(C₂O₄)₃·4H₂O → Eu₂(C₂O₄)₃

| Initial Compound | Intermediate/Final Compound | Temperature Range (°C) |

|---|---|---|

| Eu₂(C₂O₄)₃·10H₂O | Anhydrous Eu₂(C₂O₄)₃ | < 200 |

A unique feature of the thermal decomposition of europium(III) oxalate is the reduction of Eu³⁺ to Eu²⁺. After dehydration, the first step in the decomposition of the anhydrous salt is the formation of europium(II) oxalate. osti.govosti.gov This reduction can be represented by the reaction:

Eu₂(C₂O₄)₃ → 2EuC₂O₄ + 2CO₂ osti.gov

The stability and subsequent reaction of this divalent intermediate are highly dependent on the surrounding atmosphere.

In an oxidizing atmosphere (air): The europium(II) is quickly reoxidized to europium(III), leading to the gradual decomposition into europium(III) oxide (Eu₂O₃) at around 390°C. osti.gov

In a carbon dioxide (CO₂) atmosphere: Europium(II) oxalate (EuC₂O₄) is stabilized at approximately 320°C. osti.govwikipedia.org

In a vacuum: Europium(II) carbonate (EuCO₃) is formed as an intermediate, mixed with carbon, in the temperature range of 360–420°C. osti.gov The carbon results from the disproportionation of carbon monoxide, a byproduct of the initial oxalate decomposition. osti.gov

Following the initial decomposition and the involvement of divalent species, carbonate intermediates are formed. As noted, under vacuum conditions, europium(II) carbonate is a distinct intermediate. osti.gov In an oxidizing atmosphere, after the re-oxidation of Eu²⁺, the decomposition pathway proceeds through unstable europium(III) carbonate, which rapidly transforms into other species.

The carbonate intermediates are thermally unstable and decompose further to form europium oxycarbonates. This is a common feature in the decomposition of rare-earth oxalates. researchgate.nettheiet.org The most commonly cited intermediate is a dioxycarbonate with the formula Eu₂O₂CO₃. This intermediate is typically formed and remains stable over a temperature range of approximately 400°C to 600°C before undergoing the final decomposition step. researchgate.net

The final stage of the decomposition is the conversion of the europium oxycarbonate intermediate into the final, stable oxide product, europium(III) oxide (Eu₂O₃). americanelements.com This step involves the release of carbon dioxide from the oxycarbonate:

Eu₂O₂CO₃ → Eu₂O₃ + CO₂

This final conversion typically occurs at temperatures above 600°C, with the formation of crystalline cubic Eu₂O₃ being complete at temperatures around 800-900°C. researchgate.net

| Atmosphere | Temperature Range (°C) | Key Intermediates | Final Product |

|---|---|---|---|

| Oxidizing (Air) | ~320 - 420 | EuC₂O₄ (transient), Europium Oxycarbonate (Eu₂O₂CO₃) | Eu₂O₃ |

| Carbon Dioxide (CO₂) | ~320 | EuC₂O₄ (stabilized) | Eu₂O₃ (at higher temp.) |

| Vacuum | 360 - 420 | EuCO₃ + C | Eu₂O₃ (at higher temp.) |

Influence of Gaseous Atmospheres on Decomposition Pathways

The atmosphere in which this compound is heated dictates the chemical reactions that occur after the initial dehydration steps. The ability of europium to exist in both +3 and +2 oxidation states plays a crucial role in the formation of various intermediate products.

Decomposition in Inert Atmospheres (e.g., Nitrogen)

In an inert atmosphere, such as flowing nitrogen, the thermal decomposition of europium(III) oxalate hydrate proceeds through several distinct stages following initial dehydration. The first major step involves the reduction of europium(III) to europium(II). osti.gov This process is characterized by the breakdown of the oxalate group, leading to the formation of europium(II) oxalate (EuC₂O₄) and the release of carbon dioxide. The reaction can be represented as:

Eu₂(C₂O₄)₃ → 2EuC₂O₄ + 2CO₂ osti.gov

As the temperature increases, this europium(II) oxalate intermediate is generally unstable and decomposes further. In line with the behavior of other rare earth oxalates, the subsequent decomposition is expected to form an intermediate basic carbonate or oxycarbonate, such as Eu₂O₂CO₃. researchgate.net This intermediate then finally decomposes at higher temperatures to yield europium(III) oxide (Eu₂O₃), along with the evolution of carbon monoxide and carbon dioxide.

Decomposition Under Oxidizing Conditions

Under oxidizing conditions, such as in an atmosphere of air or oxygen, the decomposition pathway is altered significantly. While the initial reduction to europium(II) may still occur, the divalent europium is readily re-oxidized to the more stable trivalent state. osti.gov This oxidation is a prominent exothermic process that typically occurs around 420°C. osti.gov

The sequence begins with dehydration, followed by the decomposition of the oxalate. However, instead of stabilizing divalent intermediates, the process moves towards the formation of trivalent europium compounds. The intermediates eventually decompose directly to europium(III) oxide (Eu₂O₃), which is the final stable product at temperatures above approximately 390°C. Any carbon monoxide produced during oxalate decomposition is also oxidized to carbon dioxide in this atmosphere.

Effects of Carbon Dioxide Atmosphere on Intermediate Stabilization

A carbon dioxide atmosphere has a distinct effect on the decomposition pathway, primarily through the stabilization of intermediates. Research shows that in a CO₂ atmosphere, europium(II) oxalate (EuC₂O₄) is stabilized at temperatures around 320°C. This stabilization is a key feature, preventing immediate further decomposition and allowing for the isolation of this divalent compound. The presence of CO₂ can shift the equilibrium of the decomposition reactions, favoring the stability of the intermediate oxalate.

Thermal Behavior Under Vacuum Conditions

When this compound is heated under vacuum, the decomposition pathway again differs from that in other atmospheres. In the temperature range of 360–420°C, the decomposition leads to the formation of europium(II) carbonate (EuCO₃). osti.gov A notable characteristic of decomposition under vacuum is the formation of elemental carbon as a byproduct. This carbon originates from the disproportionation of carbon monoxide (the Boudouard reaction: 2CO ⇌ CO₂ + C), which is a product of the initial oxalate breakdown. The deposited carbon is typically mixed with the europium(II) carbonate, and its presence can stabilize the intermediate carbonate compound to higher temperatures.

Kinetic Analysis of Thermal Decomposition Processes

Kinetic analysis of thermogravimetric data provides quantitative insights into the energy barriers and mechanisms of decomposition reactions. By measuring the mass loss of a sample at different constant heating rates, key kinetic parameters, such as the activation energy, can be determined.